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Abstract
This application note provides a detailed protocol for the quantitative analysis of maltotriose in

wort samples using High-Performance Liquid Chromatography (HPLC). Maltotriose, a key

fermentable sugar, significantly influences the final alcohol content and flavor profile of beer.

Accurate monitoring of its concentration during the brewing process is crucial for quality control

and process optimization. This document outlines the necessary sample preparation, HPLC

instrumentation, and chromatographic conditions. Representative quantitative data from

various wort types are presented, and a clear experimental workflow is provided. This guide is

intended for researchers, scientists, and quality control professionals in the brewing and

beverage industries.

Introduction
Wort, the liquid extracted from the mashing process, is a complex mixture of sugars, amino

acids, vitamins, and minerals that serves as the nutrient source for yeast during fermentation.

The fermentable sugar profile of wort, particularly the concentration of monosaccharides

(glucose, fructose), disaccharides (maltose, sucrose), and trisaccharides (maltotriose), is of

paramount importance. Maltotriose is a significant component of wort, and its efficient utilization

by yeast is strain-dependent, impacting the final gravity, alcohol by volume (ABV), and sensory

characteristics of the beer.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the

separation, identification, and quantification of individual sugars in complex matrices like wort.
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[1] This application note details a robust HPLC method coupled with Refractive Index (RI) or

Evaporative Light Scattering Detection (ELSD) for the analysis of maltotriose.

Quantitative Data Presentation
The concentration of maltotriose and other fermentable sugars can vary depending on the

grain bill and mashing process. The following table summarizes typical sugar compositions

found in different types of wort.

Wort Type
Maltotriose
(%)

Maltose (%) Glucose (%)
Fructose
(%)

Reference

Standard

Barley Malt

Wort

10-15 50-75 9-12 1-2 [2]

Wort with

20% Raw

Barley

Higher than

standard

Lower than

standard

Lower than

standard
- [2]

Wort with

30% Corn

Grits

Higher than

standard

Higher than

standard

Higher than

standard
- [2]

Wort with

Corn Grits

and Rice

Higher than

standard
-

Higher than

standard
- [2]

100% Barley

Malt Wort

(Control)

Standard

Range

Standard

Range

Standard

Range

Standard

Range
[2]

Note: "Higher" or "Lower" than standard indicates a directional change observed in the

referenced study. Absolute values can vary.

Experimental Protocol
This protocol provides a general procedure for the HPLC analysis of maltotriose in wort. It may

require optimization based on the specific instrumentation and columns available.
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1. Sample Preparation

Proper sample preparation is crucial to protect the HPLC column and ensure accurate

quantification.

Degassing: If the wort sample is carbonated, degas it by sonication or vigorous shaking.

Centrifugation: Transfer approximately 10 mL of the wort sample to a centrifuge tube and

centrifuge at 5000 x g for 10 minutes to pellet yeast and other suspended solids.

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[3] This

step removes fine particulates that could clog the HPLC system.

Dilution: Depending on the expected sugar concentration, the sample may need to be diluted

with deionized water to fall within the linear range of the detector.

2. HPLC System and Conditions

The following are typical HPLC conditions for sugar analysis in wort.

HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven,

and a Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector.

Column: A carbohydrate analysis column, such as an Aminex HPX-87H (300 x 7.8 mm) or a

column with an aminopropyl stationary phase.[4][5]

Mobile Phase:

For Aminex HPX-87H: 5 mM Sulfuric Acid (H₂SO₄) in deionized water.[5]

For Aminopropyl columns: Acetonitrile/Water gradient (e.g., starting at 75:25 v/v).[6]

Flow Rate: 0.3 - 0.6 mL/min.[5]

Column Temperature: 55 - 60 °C.[5]

Injection Volume: 10 - 20 µL.
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Detector:

Refractive Index (RI): Requires a stable baseline and is sensitive to temperature and

pressure fluctuations.

Evaporative Light Scattering (ELSD): Offers good sensitivity and is compatible with

gradient elution.[7][8]

3. Calibration

Prepare a series of external standards of maltotriose at known concentrations in deionized

water.

Inject the standards into the HPLC system under the same conditions as the samples.

Construct a calibration curve by plotting the peak area against the concentration of each

standard.

The concentration of maltotriose in the wort samples can then be determined from this

calibration curve.

Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis of maltotriose in wort

samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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